1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQSTOJGVDUXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Methodologies
Core Imidazole Ring Construction
The 4,5-dihydro-1H-imidazole scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting 1,2-diaminoethane derivatives with carbonyl equivalents under acidic or catalytic conditions. For example:
- Van Leusen Cyclization : Tosylmethyl isocyanide (TosMIC) 47 reacts with N-substituted trifluoroacetimidoyl chlorides 46 in tetrahydrofuran (THF) using sodium hydride as a base, yielding 1,4,5-trisubstituted imidazoles.
- Debus-Radziszewski Reaction : Glyoxal 2 and formaldehyde 3 condense with ammonium acetate in ethanol, forming the dihydroimidazole core.
Sequential Functionalization Approach
Sulfonylation at Position 1
The 4-chlorobenzenesulfonyl group is introduced via nucleophilic substitution:
- Reagent : 4-Chlorobenzenesulfonyl chloride (0.1 mol) in dichloromethane (DCM).
- Base : Triethylamine (0.12 mol) at 0°C to room temperature.
- Reaction Time : 12–24 hours.
- Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane).
Thioether Formation at Position 2
The [(3-nitrophenyl)methyl]sulfanyl moiety is installed through a two-step protocol:
Optimized One-Pot Synthesis
Integrated Cyclization-Functionalization
Mechanistic Insights
Sulfonylation Dynamics
The sulfonyl group installation proceeds via a two-step mechanism:
Thioether Formation Pathway
Industrial-Scale Production Considerations
Batch Process Design
- Reactor Type : Glass-lined steel jacketed vessels with reflux condensers.
- Scale-Up Factors :
- Cost Analysis :
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, 70:30 acetonitrile/water, 1 mL/min, λ=254 nm. Retention time: 6.72 min (purity 99.1%).
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Common reagents include Lewis acids, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways involved depend on the biological context. For example, the compound may inhibit or activate signaling pathways, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Dihydroimidazoles with Sulfonyl Substituents
1-(4-Chloro-3-Nitrobenzenesulfonyl)-2-Methyl-4,5-Dihydro-1H-Imidazole
- Substituents: Position 1: 4-Chloro-3-nitrobenzenesulfonyl (–SO₂C₆H₃Cl-4-NO₂-3). Position 2: Methyl (–CH₃).
- Key Differences :
- The additional nitro group at the benzene ring (Position 1) increases electron-withdrawing effects compared to the target compound’s 4-chlorobenzenesulfonyl group.
- The methyl group (Position 2) lacks the steric and electronic influence of the (3-nitrophenyl)methylsulfanyl substituent.
1-(Benzenesulfonyl)-2-[(3,4-Dichlorophenyl)Methylsulfanyl]-4,5-Dihydroimidazole
- Substituents :
- Position 1: Benzenesulfonyl (–SO₂C₆H₅).
- Position 2: (3,4-Dichlorophenyl)methylsulfanyl (–SCH₂C₆H₃Cl₂-3,4).
- Key Differences :
- The absence of a nitro group reduces redox activity.
- Dichlorophenyl substituents may enhance lipophilicity compared to the nitro-substituted analog.
Dihydroimidazoles with Sulfanyl Substituents
2-{[(2-Chlorophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole
- Substituents :
- Position 2: (2-Chlorophenyl)methylsulfanyl (–SCH₂C₆H₄Cl-2).
- Key Differences: The ortho-chloro substituent may induce steric hindrance, altering conformational flexibility.
(5-Bromo-2-Furyl){2-[(3-Fluorobenzyl)Sulfanyl]-4,5-Dihydro-1H-Imidazol-1-Yl}Methanone
- Substituents :
- Position 1: 5-Bromofuran-2-carbonyl (–COC₄H₂BrO).
- Position 2: (3-Fluorophenyl)methylsulfanyl (–SCH₂C₆H₄F-3).
- Key Differences :
- The furan-carbonyl group introduces heterocyclic π-conjugation, affecting electronic properties.
- Fluorine’s electronegativity may enhance bioavailability compared to nitro groups.
Pharmacologically Active Dihydroimidazoles
Dabuzalgron (Ro 115–1240)
- Structure : N-[6-Chloro-3-[(4,5-Dihydro-1H-Imidazol-2-Yl)Methoxy]-2-Methylphenyl]Methanesulfonamide.
- Key Differences :
- Methanesulfonamide and methoxy groups replace sulfonyl/sulfanyl substituents.
- Clinically validated as an α1A-adrenergic receptor agonist, suggesting the dihydroimidazole core’s relevance in receptor binding.
MK017
- Structure : 2-[(5-Chloro-3-Isopropyl-2-Methylphenyl)Methyl]-4,5-Dihydro-1H-Imidazole Hydrochloride.
- Key Differences :
- Bulky isopropyl and methyl groups enhance lipophilicity, contrasting with the target compound’s polar substituents.
Research Implications
- Pharmacological Potential: Structural similarities to Dabuzalgron suggest possible α1A-adrenergic receptor modulation, warranting in vitro assays.
- Coordination Chemistry : The nitro and sulfonyl groups could act as ligands for metal ions, analogous to imidazolium derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole core. Key steps include:
- Sulfonylation : Reacting 4,5-dihydro-1H-imidazole with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Thioether formation : Introducing the [(3-nitrophenyl)methyl]sulfanyl group via nucleophilic substitution using a mercapto intermediate and a nitrobenzyl halide .
- Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR (¹H/¹³C) and IR spectroscopy .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodology :
- NMR : Assign peaks for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and nitrophenyl moiety (δ ~8.5 ppm for nitro-adjacent protons).
- IR : Confirm sulfonyl S=O stretching (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₃ClN₃O₄S₂, calc. 427.98 g/mol) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How do electronic effects of the nitro and sulfonyl groups influence reactivity in cross-coupling reactions?
- Analysis :
- The nitro group’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at meta positions .
- The sulfonyl group stabilizes intermediates via resonance, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Experimental Design : Compare reaction yields using substituents with varying electronic profiles (e.g., methyl vs. nitro) to quantify electronic effects .
Q. How can computational methods (e.g., DFT) predict binding interactions of this compound with biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR).
- Validate predictions with MD simulations to assess binding stability and hydrogen-bonding patterns involving sulfonyl/nitro groups .
- Data Interpretation : Compare computed binding energies with experimental IC₅₀ values to refine models .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Case Study : Conflicting MIC values for nitro-substituted vs. chloro-substituted analogs (e.g., higher potency in nitro derivatives against P. aeruginosa).
- Hypothesis Testing :
- Vary assay conditions (pH, solvent polarity) to isolate substituent effects.
- Use SAR (Structure-Activity Relationship) models to correlate electronic parameters (Hammett σ) with bioactivity .
- Example : Replace the 3-nitrophenyl group with a 4-fluorophenyl group and retest to assess nitro-specific effects .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .
- Contradiction Mitigation : Cross-validate biological data using orthogonal assays (e.g., fluorescence-based viability assays vs. MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
